MDR Reversal in P388 Leukemia Cells
Catharine was identified as one of five vinca alkaloids capable of achieving complete inhibition of cell growth when applied in combination with vincristine or daunorubicin against a P388 leukemia subline resistant to vincristine and cross-resistant to anthracyclines [1][2]. The combinations were administered at subcytotoxic concentrations, which alone induced no growth inhibition in resistant cells [1]. Catharine's efficacy in this functional assay contrasts sharply with vinblastine and vincristine, which exhibit direct cytotoxicity but are subject to efflux-mediated resistance [3].
| Evidence Dimension | Multidrug resistance reversal capacity (combination with vincristine/daunorubicin) |
|---|---|
| Target Compound Data | Complete inhibition of cell growth (at subcytotoxic concentrations) |
| Comparator Or Baseline | Vinblastine; Vincristine (direct cytotoxic agents; subject to efflux-mediated resistance in this model); Vindoline (also achieved complete inhibition among the tested alkaloids) |
| Quantified Difference | Catharine achieves complete inhibition in combination regimens at concentrations where direct cytotoxic agents alone are ineffective due to efflux; vindoline subsequently quantified at 10 μg/mL for complete reversal of vincristine, vinblastine, daunorubicin, and adriamycin resistance [1] |
| Conditions | In vitro P388 leukemia subline resistant to vincristine and cross-resistant to anthracyclines; subcytotoxic concentrations of test alkaloids combined with vincristine or daunorubicin |
Why This Matters
This evidence positions catharine as a functional MDR reversal agent rather than a direct cytotoxic, making it uniquely suited for research programs investigating chemosensitization strategies or combination therapies to overcome efflux-mediated drug resistance.
- [1] Inaba M, Nagashima K, Sakurai Y. Non-antitumor vinca alkaloids reverse multidrug resistance in P388 leukemia cells in vitro. Jpn J Cancer Res. 1986;77(2):197-204. PMID: 3082832. View Source
- [2] Inaba M, Nagashima K, Sakurai Y. NON-ANTITUMOR VINCA ALKALOIDS REVERSE MULTIDRUG RESISTANCE IN P388 LEUKEMIA CELLS IN VITRO. Jpn J Cancer Res. 1986;77(2):197-204. J-STAGE. View Source
- [3] Sertel S, Fu Y, Zu Y, et al. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine. Biochem Pharmacol. 2011;81(6):723-731. View Source
